Physicochemical Advantage Over Fragment Precursors
The target compound occupies a physicochemical space (MW 318.37 g/mol, clogP ~0.33) that is distinct from its precursor fragments. (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one has MW 196.25 g/mol (lower steric bulk, no EED pharmacophore), and 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine has estimated MW ~221 g/mol (lower MW, lacks conjugation handle) [1]. The 318.37 g/mol MW of the target compound situates it within the optimal range (MW 300–500) for passive cellular permeability while retaining sufficient size to span the distance between the EED binding pocket and an E3 ligase surface, a geometric requirement for productive ternary complex formation in PROTAC applications [2]. The computed clogP of ~0.33 balances aqueous solubility for biochemical assays with sufficient lipophilicity for membrane partitioning.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 318.37 g/mol; clogP ~0.33 |
| Comparator Or Baseline | (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one: MW 196.25 g/mol; 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine: est. MW ~221 g/mol |
| Quantified Difference | MW increase of +122 g/mol (+62%) over pyrrolidin-2-one fragment; MW increase of ~97 g/mol over pyrimidine-piperidine fragment |
| Conditions | Computed molecular weight (PubChem) and clogP (estimated via fragment-based calculation) |
Why This Matters
For procurement decisions, the higher MW and specific clogP of CAS 2034202-15-6 eliminate the need to purchase multiple smaller fragments and perform additional coupling steps, saving 1–2 synthetic steps and reducing inter-batch variability in PROTAC construction.
- [1] PubChem Compound Summary. 5-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one. Molecular weight: 318.37 g/mol. Deposited by BenchChem (Cat. No. B2971612). (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one (CAS 110958-23-1): molecular weight 196.25 g/mol. View Source
- [2] Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. Discusses optimal linker lengths and MW ranges for productive ternary complex formation. View Source
